

Physical characteristics of 4-Chloro-3-nitrobenzenesulfonic acid crystals

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzenesulfonic acid

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An In-depth Technical Guide to the Physical Characteristics of **4-Chloro-3-nitrobenzenesulfonic Acid** Crystals

Abstract

This technical guide provides a comprehensive framework for the characterization of the crystalline state of **4-Chloro-3-nitrobenzenesulfonic acid** (CAS No: 121-18-6). As a pivotal intermediate in the synthesis of dyes and a potential building block in pharmaceutical development, a thorough understanding of its solid-state properties is critical for ensuring process control, product consistency, and performance.^{[1][2]} While foundational physicochemical data for this compound are established, detailed public information on its crystal structure and potential polymorphism is scarce. This guide, therefore, adopts a methodological approach, providing researchers, scientists, and drug development professionals with not only the known characteristics but also the requisite experimental protocols to perform a comprehensive de novo analysis. We emphasize the causality behind each analytical choice, ensuring that the described workflows are self-validating and grounded in authoritative scientific principles.

Core Identity and Known Physicochemical Profile

4-Chloro-3-nitrobenzenesulfonic acid is an aromatic organic compound whose reactivity is dictated by its three functional groups: a sulfonic acid moiety, a nitro group, and a chlorine atom.^{[2][3]} These groups make it a versatile precursor for a range of chemical transformations,

including reduction of the nitro group, nucleophilic substitution of the chlorine, and reactions involving the acidic sulfonate group.^{[1][4]}

The fundamental properties of the crystalline material are summarized below.

Property	Value	Source(s)
CAS Number	121-18-6	^{[1][5]}
Molecular Formula	C ₆ H ₄ ClNO ₅ S	^[1]
Molecular Weight	237.62 g/mol	^[1]
Appearance	White flaky crystals	^[1]
Melting Point	114-115 °C	^[5]
Solubility	Readily soluble in water	^[1]

Synthesis and Preparation of Crystalline Material

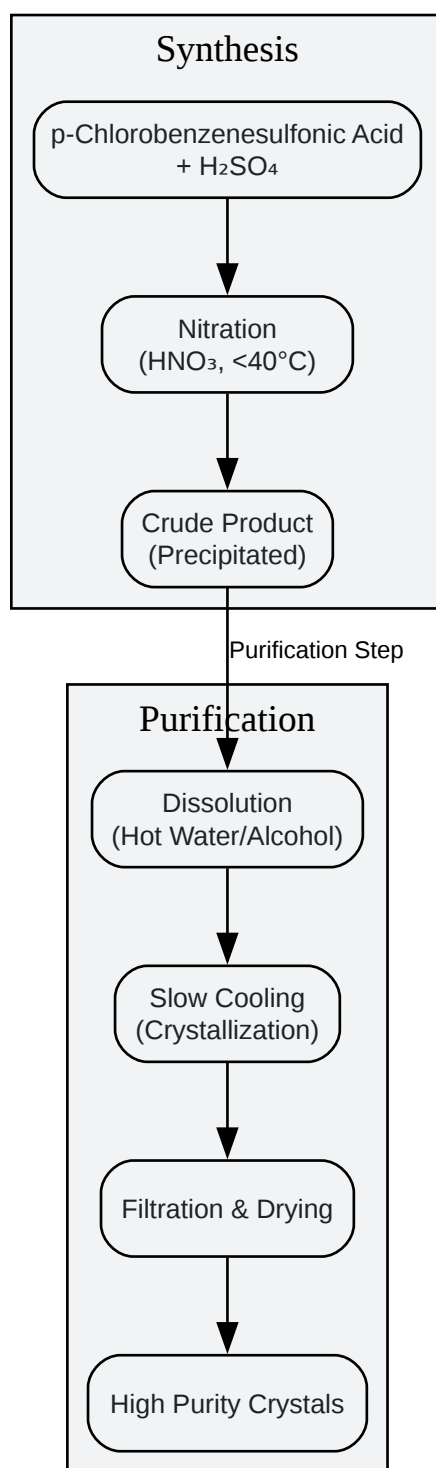
The quality of any physical characterization is fundamentally dependent on the purity and crystalline nature of the sample. The most common synthesis route involves the electrophilic nitration of 4-chlorobenzenesulfonic acid.^[1]

Causality of Synthesis Choice: This route is efficient because the sulfonic acid group is a meta-director, while the ortho-, para-directing chloro group is less influential. Nitration thus preferentially occurs at the C3 position, ortho to the chlorine and meta to the sulfonic acid group.

Protocol 2.1: Synthesis and Recrystallization

- Nitration: Charge a reactor with p-chlorobenzenesulfonic acid and concentrated sulfuric acid. Cool the mixture to below 20°C.^[1]
- Slowly add a stoichiometric amount of 67% nitric acid solution while maintaining the temperature, followed by a controlled ramp to 40°C for approximately 30-60 minutes to complete the reaction.^[1]

- Isolation: Quench the reaction mixture in a cooled, saturated brine solution to precipitate the crude product.
- Filter the crude solid and wash with a small amount of cold water.
- Recrystallization for High Purity Crystals: Dissolve the crude solid in a minimum amount of hot deionized water or an aqueous alcohol mixture.
- Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
- Filter the purified crystals and dry under vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.



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Caption: Workflow for Synthesis and Purification.

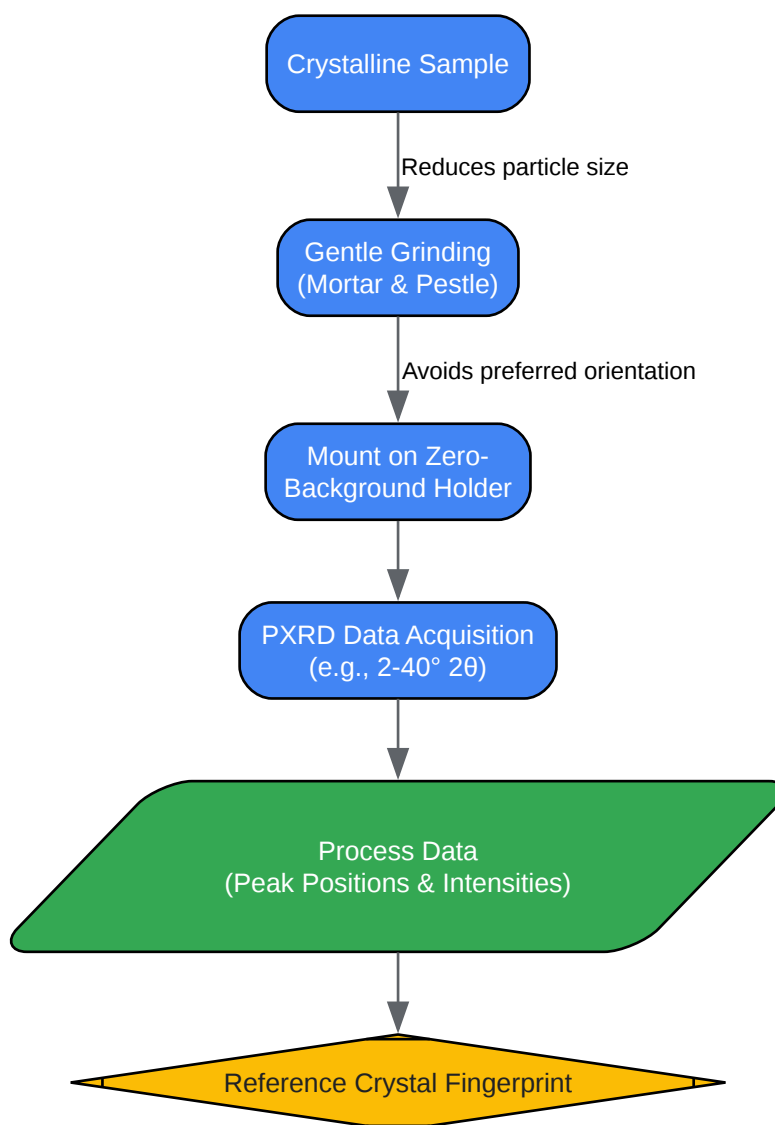
Methodological Guide to Crystalline State Characterization

Given the absence of a public crystallographic profile, a systematic analytical approach is required.

Powder X-ray Diffraction (PXRD) for Phase Identification

Expertise & Causality: PXRD is the definitive technique for obtaining the unique "fingerprint" of a crystalline solid. The diffraction pattern is a direct consequence of the crystal lattice structure. As no reference pattern exists in open databases like the ICDD, the initial analysis serves to establish a benchmark for all future batches. This pattern is essential for identifying the solid form, assessing purity against potential crystalline impurities, and tracking changes during stability studies.

- **Sample Preparation:** Gently grind a small amount (~50 mg) of the crystalline sample with a mortar and pestle to ensure a random distribution of crystal orientations and a fine particle size (typically 10-50 μm). This step is critical to avoid preferred orientation, an artifact where non-random crystal alignment biases peak intensities.
- **Mounting:** Pack the powdered sample into a flat, zero-background sample holder. Use a glass slide to gently press the surface, ensuring it is flat and level with the holder's surface.
- **Instrument Setup:** Use a diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- **Data Acquisition:** Scan the sample over a 2θ range of 2° to 40° . Use a step size of 0.02° and a dwell time of at least 1 second per step to ensure good signal-to-noise ratio.
- **Data Analysis:** Process the raw data to identify the 2θ positions and relative intensities of the diffraction peaks. This pattern becomes the reference fingerprint for this crystalline phase.



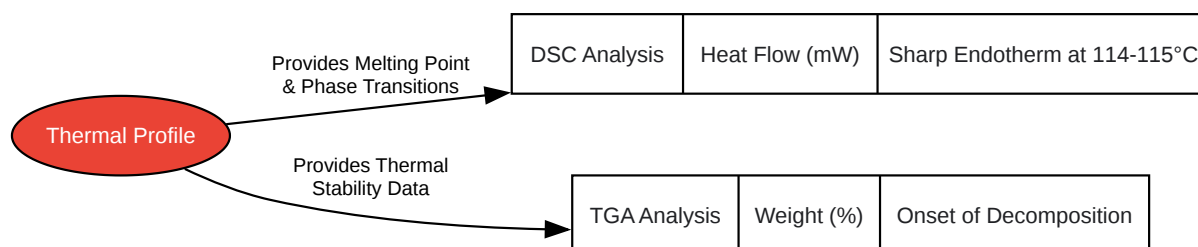
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Caption: Experimental Workflow for PXRD Analysis.

Thermal Analysis (DSC & TGA)

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal and essential information about the thermal behavior of the material. DSC measures heat flow, allowing for the precise determination of the melting point and the detection of any solid-state phase transitions that might indicate polymorphism. TGA measures mass loss as a function of temperature, defining the material's thermal stability and decomposition pathway. Given reports of impact and friction sensitivity for this compound, understanding its thermal decomposition behavior is a critical safety parameter.[2]

- Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into a non-hermetic aluminum pan. Crimp a lid onto the pan.
- Experimental Program: Place the pan in the DSC cell. Heat the sample at a linear rate of 10 °C/min from ambient temperature (e.g., 25°C) to a temperature beyond the melt (e.g., 150°C) under a nitrogen purge.
- Data Analysis: Analyze the resulting thermogram. The sharp endotherm corresponds to the melting event. The onset temperature of this peak is typically reported as the melting point. Any other thermal events (endotherms or exotherms) prior to the melt should be investigated as potential polymorphic transitions.
- Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
- Experimental Program: Heat the sample at a rate of 10 °C/min from ambient temperature to an upper limit where full decomposition is expected (e.g., 600°C) under a nitrogen purge.
- Data Analysis: Examine the TGA curve (Weight % vs. Temperature). The temperature at which significant weight loss begins is an indicator of thermal stability.



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Caption: Data Interpretation from Thermal Analysis.

Vibrational Spectroscopy (FTIR/Raman)

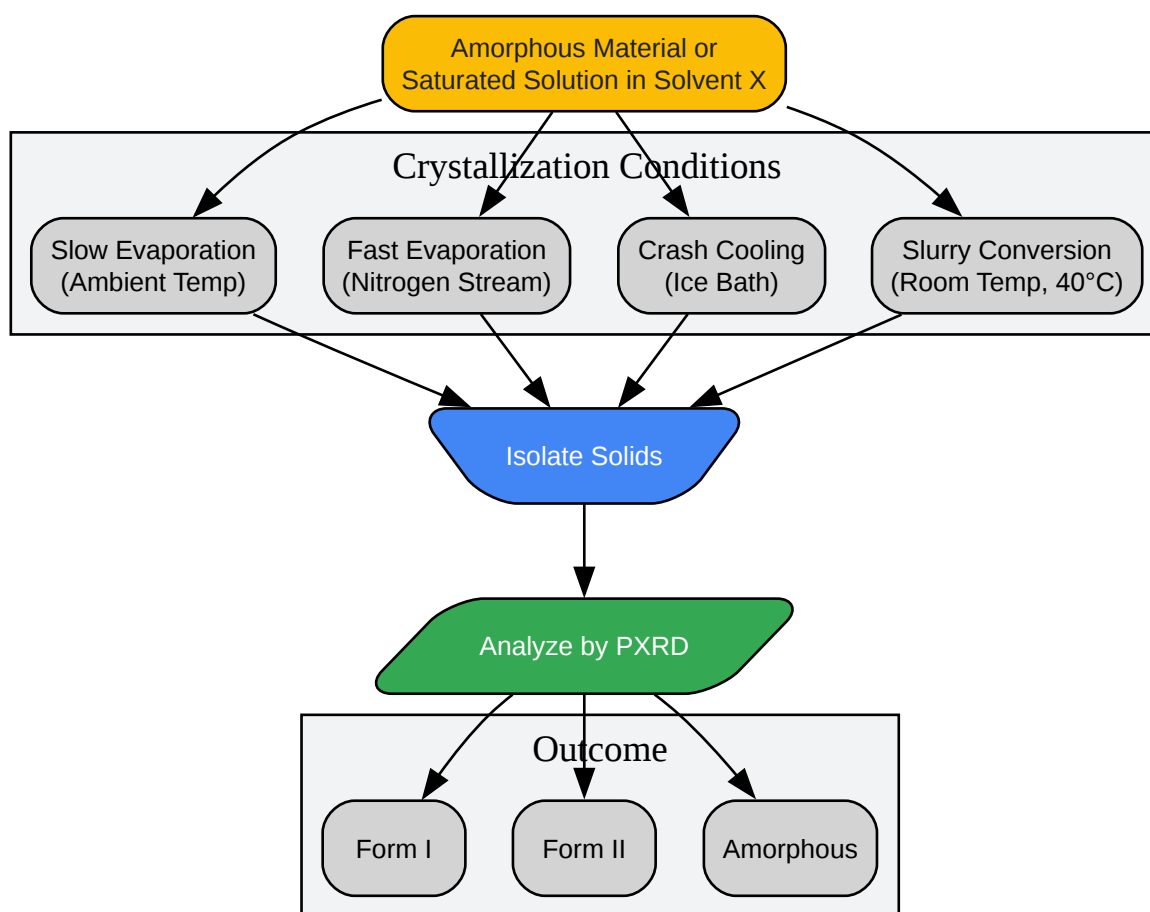
Expertise & Causality: Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of functional groups. While PXRD analyzes the long-range order of the crystal lattice, FTIR provides information on the short-range molecular environment. It is highly sensitive to changes in hydrogen bonding and molecular conformation, making it an excellent complementary tool for identifying polymorphs. For the sodium salt of this compound, key absorptions are expected for the S=O stretch ($\sim 1180\text{ cm}^{-1}$) and the asymmetric NO_2 stretch ($\sim 1530\text{ cm}^{-1}$).^[5] Similar characteristic peaks would be expected for the free acid.

- **Background Scan:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean and perform a background scan to capture the ambient spectrum.
- **Sample Application:** Place a small amount of the crystalline powder directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.
- **Spectrum Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Processing:** Perform an ATR correction on the resulting spectrum if necessary and label the key peaks corresponding to the primary functional groups.

Polymorphism Screening: A Critical Workflow

Expertise & Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in drug development and fine chemical manufacturing. Different polymorphs can have dramatically different physical properties, including solubility, stability, and melting point. A failure to identify and control the polymorphic form can lead to manufacturing issues and variable product performance. Therefore, a systematic screen is a mandatory step in robust characterization.

The goal of a polymorphism screen is to subject the compound to a wide range of crystallization conditions to encourage the nucleation and growth of any accessible solid forms.



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Caption: Systematic Workflow for Polymorphism Screening.

Safety and Handling

A review of safety data indicates that **4-Chloro-3-nitrobenzenesulfonic acid** should be handled with appropriate care.

- Handling: Operations should be conducted in a well-ventilated area or chemical fume hood to avoid the formation and inhalation of dust.[6] Wear suitable protective clothing, safety goggles, and impervious gloves.[6]
- Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[6] The material should be stored sealed at room temperature.[5]

- Hazards: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin. Furthermore, it has been noted to exhibit sensitivity to impact and friction, warranting careful handling and avoidance of mechanical shock.^[2]

Conclusion

4-Chloro-3-nitrobenzenesulfonic acid is a crystalline solid with a well-defined melting point and aqueous solubility. While its fundamental properties are known, a comprehensive public profile of its solid-state characteristics, including its crystal structure and potential for polymorphism, is not available. This guide provides the necessary scientific context and detailed experimental methodologies for researchers to fully characterize this material. By systematically applying Powder X-ray Diffraction, Thermal Analysis, and Vibrational Spectroscopy, scientists can establish an authoritative in-house understanding of the material's physical properties, ensuring robust process development, batch-to-batch consistency, and product safety.

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